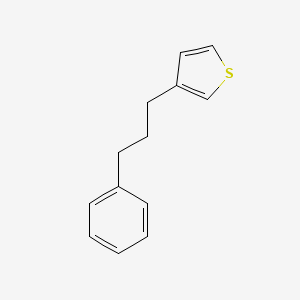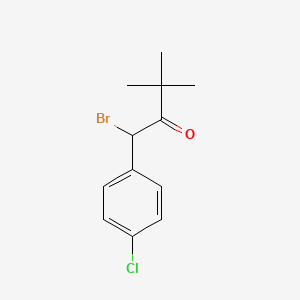
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one is an organic compound that belongs to the class of aryl halides It features a bromine atom, a chlorine atom, and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one typically involves the bromination of 1-(4-chlorophenyl)-3,3-dimethylbutan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely, leading to higher efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chlorobenzene: Similar in structure but lacks the butanone backbone.
1-Bromo-2-chlorobenzene: Another aryl halide with different substitution pattern.
4-Bromo-1-chlorobenzene: Similar aryl halide with different positional isomerism.
Uniqueness
1-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one is unique due to its combination of a butanone backbone with both bromine and chlorine substituents on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
119143-38-3 |
|---|---|
Fórmula molecular |
C12H14BrClO |
Peso molecular |
289.59 g/mol |
Nombre IUPAC |
1-bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-12(2,3)11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3 |
Clave InChI |
YCUUWJAWXOIAEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C1=CC=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


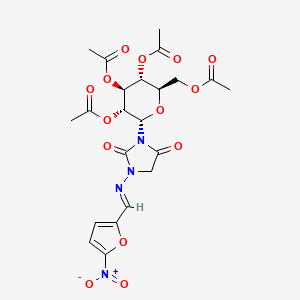
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
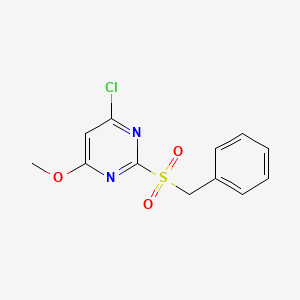
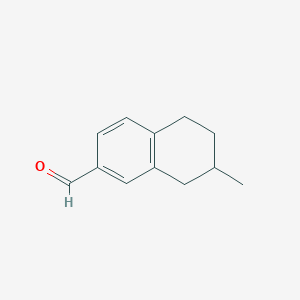
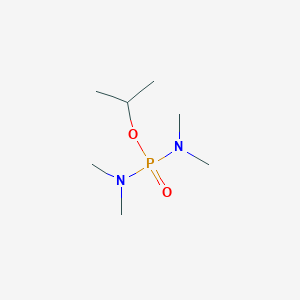
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
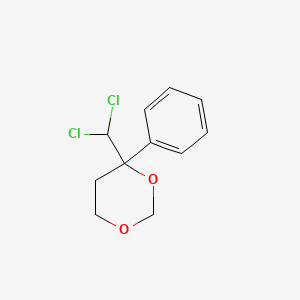
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)

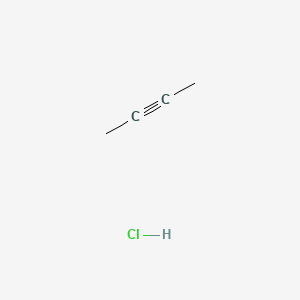
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

